4-(1,3-Dioxolan-2-yl)-N'-Hydroxybenzamidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

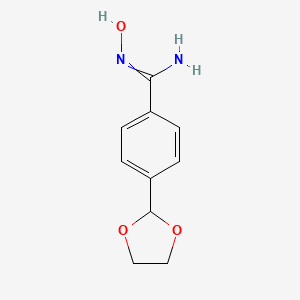

4-(1,3-dioxolan-2-yl)-N’-hydroxybenzenecarboximidamide is a complex organic compound featuring a 1,3-dioxolane

Wissenschaftliche Forschungsanwendungen

Synthese von Azoxybenzolen

Diese Verbindung kann bei der Synthese von Azoxybenzolen eingesetzt werden . Azoxybenzole werden aufgrund ihrer einzigartigen Eigenschaften in verschiedenen Bereichen eingesetzt. Sie können als Flüssigkristalle dienen , die Anwendungen in Displaytechnologien finden.

Biologische Aktivitäten

Azoxybenzole, die mit Hilfe dieser Verbindung synthetisiert werden können, weisen verschiedene biologische Aktivitäten auf . Sie können als Insektizide oder Pflanzenwachstumsregulatoren fungieren .

Liganden für Koordinationsverbindungen

Azoxybenzole können auch als Liganden zur Herstellung von Koordinationsverbindungen dienen . Koordinationsverbindungen haben potenzielle Anwendungen in der Gasspeicherung, -trennung und -katalyse.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as azoxybenzenes, have been reported to exhibit various biological activities . They are used as liquid crystals, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .

Mode of Action

It’s worth noting that the reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .

Biochemical Pathways

Related compounds such as azoxybenzenes are known to interact with various biochemical pathways .

Biologische Aktivität

4-(1,3-Dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide, also referred to as Compound 168, is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human glutaminyl cyclase. This enzyme is implicated in neurodegenerative diseases such as Alzheimer's and Huntington's diseases. This article provides a comprehensive overview of the biological activities associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide is C10H12N2O3. The compound features a dioxolane ring which contributes to its stability and biological activity. The presence of the hydroxyl and imidamide groups enhances its interaction with biological targets.

Synthesis

The synthesis of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide typically involves the reaction of specific precursors under controlled conditions to yield the desired product. For instance, one method involves the use of ethanol and water in a 2:1 ratio to facilitate the reaction process while maintaining solubility and reactivity .

Inhibition of Glutaminyl Cyclase

Research indicates that 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide acts as a potent inhibitor of human glutaminyl cyclase. This inhibition is crucial for therapeutic strategies aimed at treating Alzheimer's disease by reducing neurotoxic amyloid-beta peptide formation .

Mechanism of Action:

The compound's mechanism involves binding to the active site of glutaminyl cyclase, thereby preventing substrate conversion into neurotoxic forms. This action has been validated through various biochemical assays demonstrating dose-dependent inhibition .

Study on Neuroprotective Effects

A study conducted by researchers at a prominent university evaluated the neuroprotective effects of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide in vitro. The results showed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to amyloid-beta toxicity. This finding suggests its potential role in neuroprotection and cognitive preservation .

Efficacy in Animal Models

In vivo studies using animal models of Alzheimer's disease demonstrated that administration of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide led to improved cognitive function and reduced amyloid plaque accumulation compared to control groups. These results underscore the compound's therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C10H12N2O3 | Glutaminyl cyclase inhibitor |

| Compound B | C11H14N2O4 | Moderate neuroprotective effects |

| Compound C | C9H10N2O3 | Limited activity against amyloid-beta |

This table highlights that while several compounds exhibit biological activity, 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide shows superior efficacy as an inhibitor.

Eigenschaften

IUPAC Name |

4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLSEOFWLPSQKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384809 |

Source

|

| Record name | 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852691-00-0 |

Source

|

| Record name | 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.